molecular formula C16H25ClN2O2 B6606232 tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride CAS No. 2825005-78-3

tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride

Cat. No.: B6606232
CAS No.: 2825005-78-3
M. Wt: 312.83 g/mol
InChI Key: USTRGAFKQIZTAZ-UHFFFAOYSA-N
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Description

tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is an organic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride, also known as (S)-tert-butyl 3-(4-aminomethylphenyl)-1-pyrrolidinecarboxylate hydrochloride, is a compound with significant biological activity. This article delves into its properties, synthesis, biological effects, and applications in scientific research.

This compound has garnered attention due to its structural characteristics and potential therapeutic applications. It features a pyrrolidine core with an aromatic amine group, which enhances its biological interactions. The molecular formula is C16H25ClN2O2, with a molecular weight of approximately 312.83 g/mol .

  • Appearance : White crystalline powder
  • Solubility : Slightly soluble in water and ethanol; soluble in DMSO and DMF
  • Melting Point : 153-154 °C
  • pH : 4.0-6.0

These properties make it suitable for various biological assays and applications .

Synthesis and Characterization

The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride typically involves the condensation of a pyrrole derivative with an aromatic amine, followed by esterification. Characterization methods include:

  • Infrared Spectroscopy : To confirm functional groups
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation
  • Mass Spectrometry : To determine molecular weight and fragmentation patterns

This compound acts primarily as an inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. Its inhibition can be beneficial in treating dopamine-related disorders such as Attention Deficit Hyperactivity Disorder (ADHD) .

Antimicrobial Activity

In addition to its neurological implications, tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride exhibits antimicrobial and antifungal properties. This makes it a candidate for developing treatments against various infections .

Case Studies and Research Findings

  • Dopamine Transporter Inhibition :
    • A study demonstrated that this compound significantly inhibited DAT activity in vitro, leading to increased dopamine levels in neuronal cultures. This property suggests potential use in ADHD treatment .
  • Antimicrobial Effects :
    • Research indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This was attributed to its ability to disrupt microbial cell membranes .
  • Cellular Effects :
    • In cellular assays, the compound influenced cell signaling pathways associated with neurotransmitter release and cellular metabolism, indicating its multifaceted role in biological systems .

Toxicity and Safety

While the compound shows promising biological activity, toxicity assessments are crucial for its application in therapeutic settings. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety profiles for human use .

Applications

Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride is being explored for:

  • Pharmaceutical Development : As a potential treatment for ADHD and other neurological disorders.
  • Antimicrobial Agents : In the development of new antibiotics or antifungal medications.
  • Research Tool : As a biochemical probe to study dopamine transport mechanisms.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTRGAFKQIZTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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